molecular formula C20H18F2N2O3 B6572620 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide CAS No. 1021264-98-1

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6572620
CAS No.: 1021264-98-1
M. Wt: 372.4 g/mol
InChI Key: BUCQAOSZZIFBFW-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a 1,2-oxazole ring, a difluorophenyl group, and an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the 1,2-oxazole ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The difluorophenyl group is introduced through halogenation reactions, while the ethoxyphenyl group is added via etherification processes.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxyphenyl group can be oxidized to form hydroxyl derivatives.

  • Reduction: The oxazole ring can be reduced to form a corresponding amine.

  • Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-ethoxyphenol derivatives.

  • Reduction: 1,2-oxazol-3-ylmethylamine derivatives.

  • Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infectious diseases and cancer. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

  • N-{[5-(2,6-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide

  • N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide

Uniqueness: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its difluorophenyl group and ethoxyphenyl moiety contribute to its distinct properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-2-26-16-6-3-13(4-7-16)9-20(25)23-12-15-11-19(27-24-15)17-8-5-14(21)10-18(17)22/h3-8,10-11H,2,9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCQAOSZZIFBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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